molecular formula C₁₆H₁₇N₂O₉SNa B014139 Sulfo-SMCC CAS No. 92921-24-9

Sulfo-SMCC

Cat. No. B014139
CAS RN: 92921-24-9
M. Wt: 436.4 g/mol
InChI Key: VUFNRPJNRFOTGK-UHFFFAOYSA-M
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Description

Sulfo-SMCC is a commonly used hetero-bifunctional, noncleavable ADC crosslinker bearing N-hydroxysuccinimide (NHS) ester and maleimide groups to react with primary amines and sulfhydryl groups, respectively . It is water-soluble, non-cleavable, and membrane-impermeable .


Synthesis Analysis

Sulfo-SMCC is often used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . The amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (non-reacted) reagent by desalting or dialysis . Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .


Molecular Structure Analysis

Sulfo-SMCC contains an amine-reactive N-hydroxysuccinimide (NHS ester) and a sulfhydryl-reactive maleimide group . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .


Chemical Reactions Analysis

The NHS ester of Sulfo-SMCC reacts with primary amines at pH 7-9 to form stable amide bonds . The maleimide group is more stable than the NHS-ester group but will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values > 7.5 .


Physical And Chemical Properties Analysis

Sulfo-SMCC is soluble in water and many other aqueous buffers up to approximately 5 mg/mL, although solubility decreases with increasing salt concentration . Its molecular weight is 438.38 .

Scientific Research Applications

    Protein and Peptide Biotinylation

    • Application : Sulfo-SMCC is used to attach biotin to proteins and peptides, which can then be detected or purified using streptavidin .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the protein or peptide to form an amide bond. The maleimide group can then react with biotin that has been modified to contain a sulfhydryl group .
    • Results : This results in a biotinylated protein or peptide that can be detected or purified using streptavidin .

    Antibody Labeling with Fluorophores and Biotin

    • Application : Sulfo-SMCC is used to label antibodies with fluorophores for use in fluorescence microscopy, flow cytometry, and other applications. It can also be used to attach biotin to antibodies for use in ELISA and other assays .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the antibody to form an amide bond. The maleimide group can then react with a fluorophore or biotin that has been modified to contain a sulfhydryl group .
    • Results : This results in an antibody that is labeled with a fluorophore or biotin and can be used in various assays .

    Immobilizing Biomolecules to Surfaces

    • Application : Sulfo-SMCC can be used to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces for use in biosensors, microarrays, and other applications .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the biomolecule to form an amide bond. The maleimide group can then react with a surface that has been modified to contain sulfhydryl groups .
    • Results : This results in a surface that is coated with the biomolecule of interest, which can be used in various applications .

    Capturing Protein Interactions

    • Application : Sulfo-SMCC can be used to crosslink interacting proteins, allowing their interactions to be studied .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on one protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the interacting protein .
    • Results : This results in a covalently linked protein complex that can be analyzed to study protein interactions .

    Enzyme Labeling of Antibodies

    • Application : Sulfo-SMCC is often used to prepare antibody-enzyme conjugates in a two-step reaction scheme .
    • Method : First, the amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (non-reacted) reagent by desalting or dialysis. Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .
    • Results : This results in an antibody-enzyme conjugate that can be used in various assays .

    Creating Specific Bioconjugates

    • Application : Sulfo-SMCC can be used to create specific bioconjugates via one- or two-step crosslinking reactions .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on one biomolecule to form an amide bond. The maleimide group can then react with a sulfhydryl group on the second biomolecule .
    • Results : This results in a specific bioconjugate that can be used in various applications .

    DNA-Protein Conjugation

    • Application : Sulfo-SMCC is used to create DNA-protein conjugates, which can be used in a variety of applications, including sensitive and selective bioassays, therapeutic agents, and building blocks for programmable nanoassemblies .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the DNA .
    • Results : This results in a DNA-protein conjugate that can be used in various applications .

    Enzyme Labeling of Antibodies

    • Application : Sulfo-SMCC is often used to prepare antibody-enzyme conjugates in a two-step reaction scheme .
    • Method : First, the amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (non-reacted) reagent by desalting or dialysis. Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .
    • Results : This results in an antibody-enzyme conjugate that can be used in various assays .

    Creating Specific Bioconjugates

    • Application : Sulfo-SMCC can be used to create specific bioconjugates via one- or two-step crosslinking reactions .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on one biomolecule to form an amide bond. The maleimide group can then react with a sulfhydryl group on the second biomolecule .
    • Results : This results in a specific bioconjugate that can be used in various applications .

    Amine-Reactive Crosslinker Chemistry

    • Application : Sulfo-SMCC is used in amine-reactive crosslinker chemistry, which involves the use of chemical groups that react with primary amines (–NH2). These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the second protein .
    • Results : This results in a covalently linked protein complex that can be analyzed to study protein interactions .

    Immunoassays

    • Application : Sulfo-SMCC is used in immunoassays to attach haptens to carrier proteins, creating immunogens that can stimulate the immune system to produce antibodies against the hapten .
    • Method : The NHS ester group of Sulfo-SMCC reacts with primary amines on the carrier protein to form an amide bond. The maleimide group can then react with a sulfhydryl group on the hapten .
    • Results : This results in an immunogen that can be used to stimulate the production of antibodies against the hapten .

Safety And Hazards

Sulfo-SMCC should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Sulfo-SMCC has been used in various applications such as sensitive and selective bioassays, therapeutic agents, and building blocks for programmable nanoassemblies . Further improvements in enzymatic ligation methods, stimuli-responsive structures, and advanced synthetic biology tools will facilitate its use in diagnostic, therapeutic, and nanoassembly applications .

properties

IUPAC Name

sodium;1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFNRPJNRFOTGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N2NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404961
Record name Sulfo-SMCC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-SMCC

CAS RN

92921-24-9
Record name Sulfo-smcc sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092921249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfo-SMCC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFO-SMCC SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH32D7TN36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sulfo-SMCC (1 eq.)(Pierce Chemical Co., Rockford, Ill.) is dissolved in sodium acetate buffer (pH 7) and ethylenediamine dihydrochloride (5 eq.) is added. The reaction is monitored by TLC visualized with fluorescamine. When reaction is complete the reaction mixture is applied directly to a C18 reverse-phase HPLC column and eluted with a gradient of acetonitrile in triethanolamine/water, pH 7. The excess ethylene diamine elutes at the solvent front, followed by the desired product. A small amount of double coupled material formed by the condensation of one molecule of ethylenediamine with two molecules of sulfo-SMCC elutes last. The desired material is characterized by 1H NMR and IR spectroscopy, mass spectrometry, and elemental analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,550
Citations
Y Li, Q He, X Hu, Y Liu, X Cheng, X Li… - Journal of Biomaterials …, 2017 - Taylor & Francis
… on collagen scaffolds with Sulfo-SMCC, thus constructing crosslinked collagen scaffolds. … ’s reagent and Sulfo-SMCC. In this study, different concentrations of Sulfo-SMCC were used to …
M Prabhune, K von Roden, F Rehfeldt, CF Schmidt - Plos one, 2016 - journals.plos.org
… We have shown through systematic experiments that sulfo-SMCC inhibits end-to-end annealing of taxol-stablized MTs. We speculate that the maleimide group on sulfo-SMCC binds to …
Number of citations: 3 journals.plos.org
Q He, Y Zhao, B Chen, Z Xiao, J Zhang, L Chen… - Acta biomaterialia, 2011 - Elsevier
… In this study Traut’s reagent and sulfo-SMCC was used to conjugate VEGF with a collagen … scaffold by Traut’s reagent and sulfo-SMCC would significantly increase the retention of …
Y Guo, T Werbel, S Wan, H Wu, Y Li… - International …, 2016 - Elsevier
… We found that co-incubating spleen cells with OVA and sulfo-SMCC produced much higher levels of conjugation compared to incubating dialyzed SMCC-conjugated OVA with spleen …
R Medina, D Perdomo, C Möller, J Bubis - Biochemical Journal, 2020 - portlandpress.com
… We found that T was not stimulated by sulfo-SMCC-cross-linked Rho under illumination, … with sulfo-SMCC (Digested Rho + sulfo-SMCC). Control experiments of Rho and sulfo-SMCC-…
Number of citations: 2 portlandpress.com
S Chakraborty, S Jaitpal, S Acharya, D Paul - Journal of Biotechnology, 2023 - Elsevier
… We tested the performance of four different linkers, namely, glutaraldehyde, sulfo-SMCC, … To use sulfo-SMCC as a linker, we incubated SAv with a 4.8 mg/ml sulfo-SMCC solution for …
F Li, Z Wang, Y Huang, H Xu, L He… - Journal of …, 2015 - ingentaconnect.com
… And no-weigh Sulfo-SMCC was purchased from … Sulfo-SMCC was dissolved in Milli-Q water with a concentration of 10 mg/mL, then a certain of the prepared no-weigh SulfoSMCC …
T Zardán Gómez de la Torre, D Herthnek… - … of Nanoscience and …, 2011 - ingentaconnect.com
… , the sulfo-SMCC coupling … sulfo-SMCC in a 20 times excess with respect to number of amine groups was added in order to ensure that all amine groups would react with the sulfo-SMCC…
Y Zhao, J Zhang, X Wang, B Chen, Z Xiao, C Shi… - Journal of Controlled …, 2010 - Elsevier
… In this study, heterobifunctional cross-linkers Sulfo-SMCC and cyclic thioimidate compound … Traut's Reagent and 25 ug/ml Sulfo-SMCC than physical adsorption. Monoclonal antibodies …
J Lee, Y Choi, K Kim, S Hong, HY Park… - Bioconjugate …, 2010 - ACS Publications
… mL) was activated by 1000 equiv of sulfo-SMCC to give SMCC activated antibody 6. After 30 min of the reaction, the excess of sulfo-SMCC was removed by membrane filtration (MWCO, …
Number of citations: 92 0-pubs-acs-org.brum.beds.ac.uk

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